5-bromo-2,3-dihydro-1H-indol-7-ol
Description
5-Bromo-2,3-dihydro-1H-indol-7-ol is a brominated indole derivative characterized by a partially saturated indole ring system with a hydroxyl group at position 7 and a bromine atom at position 3. Its structure features a fused bicyclic framework, where the pyrrole ring is reduced to a 2,3-dihydro-1H-indole system. This compound is of interest in medicinal and synthetic chemistry due to the electron-withdrawing bromine substituent and the hydroxyl group, which may influence reactivity, solubility, and biological interactions.
Properties
Molecular Formula |
C8H8BrNO |
|---|---|
Molecular Weight |
214.06 g/mol |
IUPAC Name |
5-bromo-2,3-dihydro-1H-indol-7-ol |
InChI |
InChI=1S/C8H8BrNO/c9-6-3-5-1-2-10-8(5)7(11)4-6/h3-4,10-11H,1-2H2 |
InChI Key |
MUFUFGHFTXCSDW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1C=C(C=C2O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2,3-dihydro-1H-indol-7-ol typically involves the bromination of 2,3-dihydro-1H-indol-7-ol. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the indole ring . The bromination step can be achieved using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid or dichloromethane .
Industrial Production Methods
Industrial production of 5-bromo-2,3-dihydro-1H-indol-7-ol may involve large-scale bromination reactions using automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of environmentally friendly solvents and catalysts is also considered to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,3-dihydro-1H-indol-7-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce amines or alcohols, and substitution reactions can result in various substituted indole derivatives .
Scientific Research Applications
5-Bromo-2,3-dihydro-1H-indol-7-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases and disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-2,3-dihydro-1H-indol-7-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Selected Analogues
Substituent Impact Analysis :
- Bromine vs. Halogens : Bromine’s electron-withdrawing nature enhances electrophilic substitution reactivity compared to chlorine or fluorine .
Physicochemical Properties
- Melting Points : Analogues with bulky substituents (e.g., Compound 42, m.p. 289–290°C) exhibit higher melting points due to enhanced crystal packing, whereas smaller substituents (e.g., methyl) lower melting points .
- Solubility : Hydroxyl groups improve aqueous solubility, while bromine and alkyl/aryl groups enhance organic solvent compatibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
